
Beta-Amyloid (1-14), mouse, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (1-14), mouse, rat is a useful research compound. Molecular weight is 1602.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Understanding Alzheimer’s Disease Pathophysiology
Aβ peptides are central to the amyloid hypothesis of Alzheimer's disease, which posits that the accumulation of Aβ in the brain leads to neurodegeneration. Research utilizing mouse and rat models has demonstrated that Aβ(1-14) can influence synaptic function and neuronal health. For instance, studies show that Aβ(1-14) can impair synaptic ion transporters, leading to disrupted neuronal signaling .
Table 1: Impact of Aβ(1-14) on Neuronal Health
Study Reference | Model Used | Findings |
---|---|---|
Mouse | Impaired synaptic ion transport due to Aβ(1-14) aggregation. | |
Rat | Active immunization with cyclized Aβ(1-14) reduced amyloid plaque formation. |
Therapeutic Applications
Recent advancements have explored the use of Aβ(1-14) in therapeutic contexts, particularly through immunization strategies. The TAPAS vaccine, which utilizes a stabilized cyclic form of Aβ(1-14), has shown promise in reducing amyloid plaque formation and improving cognitive deficits in mouse models of AD . This approach highlights the potential for active immunization strategies targeting specific conformations of Aβ to mitigate AD symptoms.
Case Study: TAPAS Vaccine
- Model : 5XFAD and Tg4-42 mouse models.
- Intervention : Active immunization with cyclized Aβ(1-14).
- Results : Significant reduction in amyloid plaques, improved brain glucose metabolism, and stabilization of neuron loss.
Mechanistic Insights from Aggregation Studies
Research has also focused on the aggregation properties of Aβ peptides, including Aβ(1-14). Studies indicate that different conformational states of Aβ can influence its aggregation propensity, which is critical for understanding its role in AD pathology . For example, NMR-guided simulations have revealed distinct structural differences between Aβ(1-40) and Aβ(1-42), suggesting that truncated forms like Aβ(1-14) may adopt unique conformations that affect their biological activity .
Rodent Models for Drug Testing
Transgenic mouse and rat models expressing human APP mutations have been instrumental in evaluating potential AD therapeutics. These models allow for the assessment of drug efficacy on amyloid deposition and associated neurodegenerative processes. For instance, studies using double transgenic mice have shown that specific treatments can reverse amyloid deposition, providing a platform for testing new drugs targeting Aβ aggregation .
Table 2: Transgenic Models Used for Drug Testing
Model Type | Key Features | Relevance to Drug Testing |
---|---|---|
5XFAD Mouse | Rapid accumulation of Aβ42 | Evaluates anti-amyloid treatments |
TgF344-AD Rat | Exhibits tau pathology | Useful for testing tau-targeting drugs |
Conclusion and Future Directions
The applications of beta-amyloid (1-14) in mouse and rat models are pivotal for advancing our understanding of Alzheimer's disease. From elucidating mechanisms of neurotoxicity to developing innovative therapeutic strategies like the TAPAS vaccine, ongoing research continues to leverage these animal models to explore the complexities of Aβ biology. Future studies should focus on refining these models further to enhance their predictive power for human AD pathology and treatment outcomes.
Propriétés
Poids moléculaire |
1602.7 |
---|---|
Séquence |
DAEFGHDSGFEVRH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.